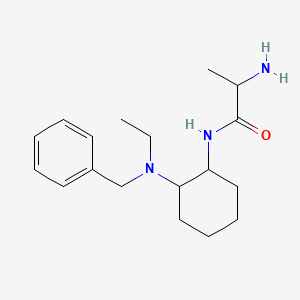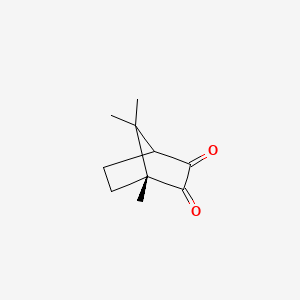![molecular formula C16H11BrO2 B14789914 Methyl 3-bromobenzo[a]azulene-10-carboxylate](/img/structure/B14789914.png)
Methyl 3-bromobenzo[a]azulene-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromobenzo[a]azulene-10-carboxylate is an organic compound with the chemical formula C16H11BrO2 and a molecular weight of 315.17 g/mol . It is typically a white to light yellow solid and is slightly soluble in organic solvents such as ethanol and chloroform . This compound is used as an intermediate in organic synthesis and has applications in chemical research .
Preparation Methods
Methyl 3-bromobenzo[a]azulene-10-carboxylate is generally synthesized through organic synthesis methods. One common approach involves the reaction of bromobenzene with appropriate reagents to form the desired product . The reaction conditions typically include the use of solvents like ethanol or chloroform and may require specific temperatures and catalysts to achieve optimal yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product .
Chemical Reactions Analysis
Methyl 3-bromobenzo[a]azulene-10-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-bromobenzo[a]azulene-10-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-bromobenzo[a]azulene-10-carboxylate involves its interaction with various molecular targets and pathways. For example, azulene derivatives, including this compound, have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition can lead to anti-inflammatory effects, making the compound and its derivatives potential candidates for therapeutic applications .
Comparison with Similar Compounds
Methyl 3-bromobenzo[a]azulene-10-carboxylate can be compared with other azulene derivatives such as guaiazulene and chamazulene . These compounds share a similar azulene core structure but differ in their functional groups and specific properties. For example:
Properties
Molecular Formula |
C16H11BrO2 |
|---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
methyl 3-bromobenzo[a]azulene-10-carboxylate |
InChI |
InChI=1S/C16H11BrO2/c1-19-16(18)15-12-6-4-2-3-5-11(12)14-9-10(17)7-8-13(14)15/h2-9H,1H3 |
InChI Key |
CZLUPTXOVFOKEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC=C2C3=C1C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (1R,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14789836.png)
![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid](/img/structure/B14789842.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14789845.png)
![2-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide](/img/structure/B14789853.png)

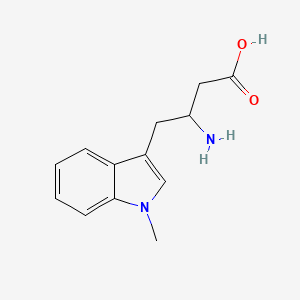
![Methyl 3-methoxy-2-[2-(6-methoxypyrimidin-4-yl)oxyphenyl]prop-2-enoate](/img/structure/B14789889.png)
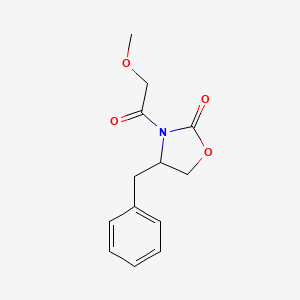
![N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14789898.png)
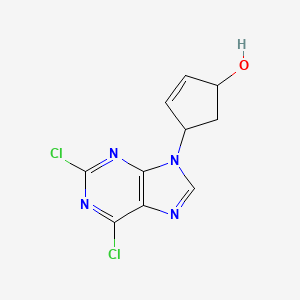
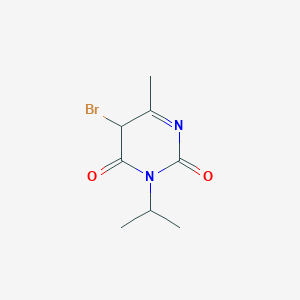
![but-2-enedioic acid;1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea](/img/structure/B14789908.png)
